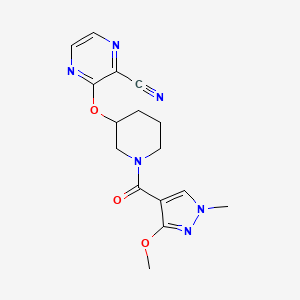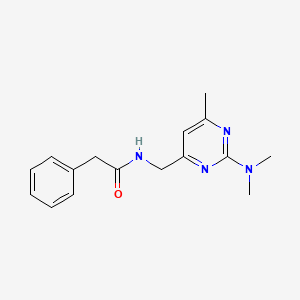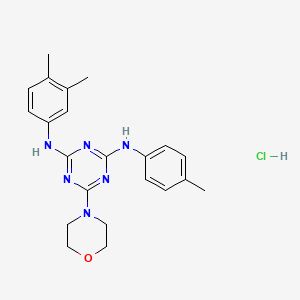
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide, also known as MMPEP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MMPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the central nervous system (CNS).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which may affect its interaction with its targets .
Biochemical Pathways
It’s known that the introduction of electron-donating substituents on the benzene ring can affect the fungicidal activity of similar compounds .
Pharmacokinetics
Similar compounds have been shown to undergo protodeboronation, a process that can affect their bioavailability .
Result of Action
Similar compounds have been shown to have fungicidal activity, suggesting that this compound may also have antimicrobial properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the stability of similar compounds under acidic, alkaline, and aqueous conditions has been reported . Additionally, the presence of halogen atoms in the benzene ring has been shown to enhance the fungicidal activity of similar compounds .
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide in lab experiments is its selectivity for mGluR5, which allows for the specific modulation of this receptor. N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide has also been shown to have good pharmacokinetic properties, including good brain penetration and oral bioavailability. One of the limitations of using N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide in lab experiments is its low solubility in water, which can limit its use in some experimental setups.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide. One area of interest is the potential therapeutic applications of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide in various CNS disorders, including anxiety, depression, schizophrenia, and addiction. Another area of interest is the development of more potent and selective mGluR5 antagonists, which could lead to the development of new drugs for these disorders. Finally, the role of mGluR5 in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain, and inflammation, could be further explored.
Synthesemethoden
The synthesis of N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide involves several steps, including the reaction of 2-methoxyphenethylamine with 2-bromoanisole to form 2-methoxy-2-(2-methoxyphenyl)ethylamine. This intermediate is then reacted with propane-1-sulfonyl chloride to give N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide. The overall yield of this synthesis method is around 20-30%.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)propane-1-sulfonamide has been extensively studied for its potential therapeutic applications in various CNS disorders, including anxiety, depression, schizophrenia, and addiction. The selective inhibition of mGluR5 has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA, which are involved in these disorders.
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4S/c1-4-9-19(15,16)14-10-13(18-3)11-7-5-6-8-12(11)17-2/h5-8,13-14H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDMVVIOYQEMSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC(C1=CC=CC=C1OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,6-difluorophenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2851246.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2851251.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2851257.png)


![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2851262.png)

![(5-Isopropyl-2-methyl-3-phenyl-pyrazolo[1,5-a]pyrimidin-7-yl)-pyridin-2-ylmethyl-amine](/img/structure/B2851264.png)



